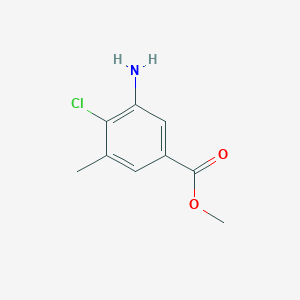

Methyl 3-amino-4-chloro-5-methylbenzoate

Description

Methyl 3-amino-4-chloro-5-methylbenzoate (CAS: 1807938-92-6) is a substituted benzoate ester with the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.10 g/mol . Structurally, it features an amino group (-NH₂) at position 3, a chlorine atom (-Cl) at position 4, and a methyl group (-CH₃) at position 5 of the benzene ring, with a methyl ester (-COOCH₃) at position 1 (Figure 1). This compound is commonly utilized as a chiral building block in organic synthesis, particularly in pharmaceutical intermediates, due to its reactive amino and ester functional groups . Its hydrochloride salt form (C₉H₁₂Cl₂NO₂·HCl) is also documented, with a molecular weight of 227.74 g/mol, highlighting its versatility in chemical modifications .

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

methyl 3-amino-4-chloro-5-methylbenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,11H2,1-2H3 |

InChI Key |

FDZWSBXZDDWBMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-chloro-5-methylbenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-amino-5-methylbenzoate using N-chlorosuccinimide in dichloromethane at room temperature. The reaction mixture is then extracted and purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

N-chlorosuccinimide: Used for chlorination reactions.

Hydrochloric Acid: Commonly used for hydrolysis reactions.

Sodium Borohydride: Used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the methyl ester group yields 3-amino-4-chloro-5-methylbenzoic acid .

Scientific Research Applications

Methyl 3-amino-4-chloro-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-chloro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The target compound uniquely combines amino, chloro, and methyl groups at positions 3, 4, and 5, respectively.

- Molecular Weight: The additional methyl group in the target compound increases its molecular weight (236.10 g/mol) compared to Methyl 3-amino-4-chlorobenzoate (C₈H₈ClNO₂; ~185.61 g/mol) .

- Ester Group Variation: Ethyl 4-amino-3-chlorobenzoate (similarity 0.92) has an ethyl ester, which may enhance lipophilicity compared to the methyl ester in the target compound .

Physical and Chemical Properties

Though explicit data for the target compound is scarce, inferences can be drawn from analogous esters:

- Chromatographic Behavior : Gas chromatography traces of methyl esters (e.g., sandaracopimaric acid methyl ester) suggest that substituent patterns significantly influence retention times and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.